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PFM01

MRE11 Endonuclease Selectivity

Distinguishing MRE11 endonuclease vs. exonuclease contributions in DSB repair is impossible with non-selective inhibitors like Mirin. PFM01 (CAS 1558598-41-6) solves this by selectively inhibiting MRE11 endonuclease while sparing exonuclease activity, binding near the dimer interface to disrupt the ssDNA-binding groove. • Promotes NHEJ over HR; reduces RAD51 foci in both WT and BRCA2-defective primary cells • Rescues DSB repair defects conferred by Mirin/PFM39 in irradiated G2 cells (100 μM) • Comparable IC50 (50-75 μM) for dsDNA end resection inhibition in A549 cells Supplied with ≥98% HPLC purity, stable at -20°C, and ready for immediate global dispatch.

Molecular Formula C14H15NO2S2
Molecular Weight 293.4 g/mol
Cat. No. B1679750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFM01
SynonymsPFM01;  PFM-01;  PFM 01.
Molecular FormulaC14H15NO2S2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
InChIInChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7-
InChIKeyGPURHDUTZUYAFI-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PFM01: Selective MRE11 Endonuclease Inhibitor


PFM01 is a cell-permeable, N-alkylated derivative of the MRE11 inhibitor Mirin. It is a nuclease-specific small molecule that selectively inhibits the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex, without affecting its exonuclease function [1]. This selectivity is achieved by targeting a distinct binding site near the MRE11 dimer interface, which disrupts the ssDNA-binding groove . By inhibiting MRE11 endonuclease, PFM01 modulates double-strand break repair (DSBR) pathway choice, promoting non-homologous end-joining (NHEJ) over homologous recombination (HR) [1].

Research Focus
MRE11 endonuclease role in DSB repair pathway choice
Target Engagement
Selective endonuclease inhibition without affecting exonuclease
Pathway Outcome
Promotes non-homologous end-joining over homologous recombination

PFM01 Differentiation from Other MRE11 Inhibitors


PFM01 is not interchangeable with other MRE11-targeting compounds like Mirin or PFM39 due to its unique nuclease selectivity profile. While these compounds all target the MRN complex, they bind to distinct sites and exert opposing effects on MRE11's dual nuclease activities. Substitution with Mirin or PFM39 would inhibit exonuclease activity, leading to a different repair outcome, as shown in direct comparative studies [1]. The co-crystal structures confirm that PFM01 binds near the dimer interface to block endonuclease activity, whereas Mirin and PFM39 bind elsewhere to block exonuclease activity [2]. This fundamental difference in mechanism and functional consequence precludes simple substitution for applications requiring precise control over DNA repair pathway choice.

  • Exonuclease inhibition by Mirin/PFM39
    May promote HR, contradicting endonuclease-selective study designs
  • Distinct binding sites
    Binding near dimer interface vs other sites may alter MRN complex function
  • Pathway outcome divergence
    NHEJ promotion not achievable with exonuclease inhibitors; cannot extrapolate

PFM01 Differentiation Evidence


MRE11 Endonuclease Selectivity

PFM01 selectively inhibits the endonuclease activity of the MRN complex while having little effect on its exonuclease activity. In contrast, PFM39 and Mirin primarily inhibit exonuclease activity [1].

Endonuclease Selectivity
Head-to-head
PFM01: minimal exonuclease inhibition; PFM39 & Mirin: strong exonuclease inhibition
Supports endonuclease-specific pathway dissection
In vitro assay with radiolabeled DNA, MRN at 37°C
MRE11 Endonuclease Selectivity

dsDNA End Resection Inhibition in A549 Cells

PFM01 inhibits dsDNA end resection in A549 cells with a reported IC50 range of 50-75 μM. Its comparator, the exonuclease inhibitor PFM39, shows an identical IC50 range of 50-75 μM in the same cellular assay .

End Resection IC50
Cross-study
IC50 50–75 μM (A549 cells)
Comparable cellular potency via distinct mechanism
dsDNA end resection assay; PFM39 shows identical range
DNA resection A549 IC50

NHEJ Enhancement vs. HR Reduction

PFM01 (100 μM) functionally enhances non-homologous end-joining (NHEJ) in H1299 dA3 cells and reduces homologous recombination (HR) in U2OS DR-GFP cells . In contrast, the exonuclease inhibitor PFM39 inhibits HR without significantly increasing NHEJ .

Pathway Usage Shift
Cross-study
PFM01 (100 μM): enhances NHEJ, reduces HR; PFM39: inhibits HR, no NHEJ effect
Enables NHEJ promotion studies not possible with exonuclease inhibitor
H1299 dA3 NHEJ and U2OS DR-GFP HR reporter cells
NHEJ HR DNA repair pathway

DSB Repair Rescue from Exonuclease Inhibitors

PFM01 (100 μM) substantially relieves the double-strand break (DSB) repair defect conferred by mirin or PFM39 in irradiated G2 cells . This demonstrates that PFM01's endonuclease inhibition functionally opposes the exonuclease inhibition of these comparators in a cellular context.

Repair Defect Rescue
Head-to-head
PFM01 (100 μM) relieves DSB repair defect caused by Mirin or PFM39
Confirms endonuclease function opposes exonuclease inhibition
Irradiated G2 cells
DSB repair rescue Mirin

RAD51 Foci Reduction in BRCA2-Defective Cells

PFM01 (100 μM) diminishes RAD51 foci formation in both wild-type 1BR3 and BRCA2-defective HSC62 cells . This effect on a key HR protein is consistent with PFM01's role in suppressing homologous recombination.

RAD51 Foci Reduction
Supporting evidence
PFM01 (100 μM) diminishes RAD51 foci in WT and BRCA2-defective cells
Consistent with HR suppression; further validation needed
No direct comparator data; class-level inference
RAD51 BRCA2 DNA repair

PFM01 Research Applications


MRE11 Endonuclease in DSB Repair Pathway Choice

PFM01 is the definitive tool for investigating the specific contribution of MRE11 endonuclease activity to DSB repair outcomes. Its ability to inhibit endonuclease without affecting exonuclease allows researchers to conclusively demonstrate that endonuclease activity licenses HR, and its inhibition promotes NHEJ [1]. This is a direct inference from the functional assays where PFM01 enhanced NHEJ and reduced HR .

Exonuclease Inhibition Rescue Assays

In studies where experimental conditions or other compounds (e.g., Mirin, PFM39) induce a DSB repair defect through exonuclease inhibition, PFM01 can be used as a specific rescue agent. The evidence shows that PFM01 substantially relieves the repair defect conferred by mirin or PFM39 in irradiated G2 cells , confirming its utility in epistasis or pathway suppression/rescue experimental designs.

HR Modulation in BRCA2-Defective Cells

PFM01 is a valuable tool for research in BRCA2-deficient backgrounds. Its demonstrated ability to reduce RAD51 foci formation in both wild-type and BRCA2-defective primary cells suggests it can further suppress residual HR activity. This makes it relevant for studies on synthetic lethality, DNA repair vulnerabilities in cancer, and the cellular response to genotoxic stress in an HR-compromised context.

DNA End Resection Mechanism Comparison

Given that PFM01 (an endonuclease inhibitor) and PFM39 (an exonuclease inhibitor) both inhibit dsDNA end resection in A549 cells with comparable IC50 values (50-75 μM) , PFM01 is an essential reference compound for studies aiming to understand the distinct molecular steps of resection. Using both inhibitors allows researchers to delineate which phase of resection (initiation by endonuclease vs. extensive resection by exonuclease) is critical for a given biological process.

Application
Selection Property
Validation Focus
MRE11 endonuclease role in DSB repair pathway choice
Endonuclease-selective inhibition
NHEJ promotion and HR suppression readouts
Rescue of exonuclease inhibitor-induced repair defect
Functional opposition to exonuclease inhibition
DSB repair restoration in irradiated G2 cells
HR modulation in BRCA2-deficient models
RAD51 foci reduction
HR pathway readouts in BRCA2-defective cells
Dissecting endo- vs exonuclease-dependent resection steps
Comparable cellular potency with distinct target
Resection phenotype in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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